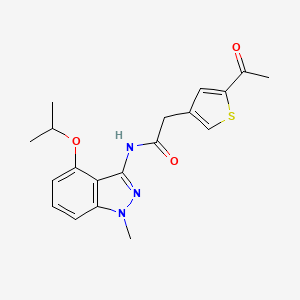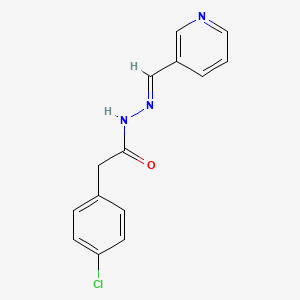![molecular formula C18H22N6O2 B5579296 1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5579296.png)
1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is part of a class of spiro compounds that include spiro[piperidine-4,2'(1'H)-quinazolin]-4'(3'H)-ones and spiro[piperidine-4,5'(6'H)-[1,2,4]triazolo[1,5-c]quinazolines], synthesized for their potential as ligands for the nociceptin receptor (Mustazza et al., 2006).
Synthesis Analysis
The synthesis process often involves multi-step reactions including cyclization and condensation steps. For example, a solid-phase synthesis approach was used for similar spiro compounds, utilizing protected amino acids and aromatic sulfonyl chlorides (Pospíšilová et al., 2018).
Molecular Structure Analysis
The molecular structure of this compound, like related spiroquinazolines, features unique 3D architectures. This structure is typically characterized using techniques like NMR and X-ray crystallography, revealing the specific spatial arrangement of the molecule's atoms and functional groups.
Chemical Reactions and Properties
Spiro compounds including piperidine and quinazoline moieties exhibit various chemical properties such as partial agonistic activity at specific receptors. They can undergo reactions like acylation and debenzylation, leading to structural transformations (Kouznetsov et al., 2005).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
The compound is involved in the synthesis of novel hybrid spiroheterocycles, utilizing multi-component, 1,3-dipolar cycloaddition reactions for chemo-, regio-, and stereoselective synthesis in ionic liquids. This process yields a library of novel compounds, highlighting its importance in the development of new chemical entities with potential therapeutic applications (Rajesh, Bala, & Perumal, 2012).
Antihypertensive Activity
While specific data on the compound is not available, related spiro compounds have been prepared and evaluated for antihypertensive activity. This demonstrates the potential utility of spiro compounds in medical research and drug development for cardiovascular diseases (Clark et al., 1983).
Ligand Activity for Nociceptin Receptors
Spiro compounds synthesized for evaluation as ligands of the nociceptin receptor showed partial agonistic activity, with some acting as pure antagonists. This indicates the compound's potential application in researching treatments for pain management (Mustazza et al., 2006).
Photochromic and Thermochromic Properties
The compound's structural relatives have been studied for their photochromic behaviors in different solutions and when embedded in polymeric matrices. These findings could be useful in developing materials with applications in smart windows and photo-responsive devices (Zhou et al., 2014).
Synthesis of Fused and Spiro Nitrogen Heterocycles
The compound's framework serves as an intermediate for synthesizing various fused and spiro nitrogen heterocycles. These compounds have potential applications in pharmaceutical research and development, demonstrating the compound's versatility in organic synthesis (Hamama, Zoorob, & El‐Magid, 2011).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1'-[4-(1,2,4-triazol-1-yl)butanoyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O2/c25-16(6-3-9-24-13-19-12-20-24)23-10-7-18(8-11-23)17(26)21-14-4-1-2-5-15(14)22-18/h1-2,4-5,12-13,22H,3,6-11H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRWMBVZHULBGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)NC3=CC=CC=C3N2)C(=O)CCCN4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S*,5R*)-3-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5579213.png)

![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5579221.png)
![N-[(5-acetyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-(methylthio)pyrimidin-4-amine](/img/structure/B5579227.png)
![1-methyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B5579234.png)
![N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B5579235.png)
![N-(3-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5579239.png)


![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-phenoxypropanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5579290.png)
![N-(2-iodophenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5579300.png)
![3-(2-phenylpropyl)-8-(1H-1,2,4-triazol-1-ylacetyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5579305.png)
![1-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5579313.png)
![5-butyl-1-(4-chlorophenyl)-4-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-2-piperazinone](/img/structure/B5579320.png)